Pim-1 kinase inhibitor 10

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

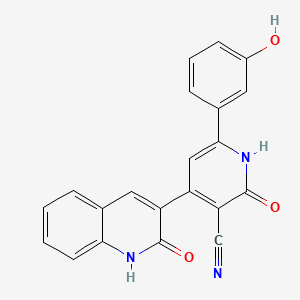

Molecular Formula |

C21H13N3O3 |

|---|---|

Molecular Weight |

355.3 g/mol |

IUPAC Name |

6-(3-hydroxyphenyl)-2-oxo-4-(2-oxo-1H-quinolin-3-yl)-1H-pyridine-3-carbonitrile |

InChI |

InChI=1S/C21H13N3O3/c22-11-17-15(16-9-13-4-1-2-7-18(13)23-20(16)26)10-19(24-21(17)27)12-5-3-6-14(25)8-12/h1-10,25H,(H,23,26)(H,24,27) |

InChI Key |

YCYDIDYCFSCRBM-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(C(=O)N2)C3=C(C(=O)NC(=C3)C4=CC(=CC=C4)O)C#N |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Discovery and Synthesis of a Potent Pim-1 Kinase Inhibitor

Disclaimer: The specific compound "Pim-1 kinase inhibitor 10" is not uniquely and consistently identified in publicly accessible scientific literature. Therefore, this guide will focus on a representative and potent Pim-1 kinase inhibitor from the substituted pyridone class, 4-(6-(4-chlorophenyl)-3-cyano-2-oxo-1,2-dihydropyridin-1-yl)-N-(pyridin-4-yl)benzamide , which aligns with the chemical series described in foundational research in this area. This compound will be referred to as "Pyridone Inhibitor 10" for the purpose of this guide.

Abstract

The Pim-1 kinase, a serine/threonine kinase, is a well-established oncogene implicated in numerous malignancies, making it a prime target for cancer therapy. This technical guide provides a comprehensive overview of the discovery, synthesis, and biological evaluation of a potent Pim-1 kinase inhibitor belonging to the substituted pyridone class. We will delve into the core aspects of its mechanism of action, the signaling pathways it modulates, and detailed experimental protocols for its synthesis and characterization. All quantitative data are presented in structured tables for clarity, and key processes are visualized through diagrams to facilitate understanding.

Introduction to Pim-1 Kinase

The Proviral Integration site for Moloney murine leukemia virus (Pim) kinases are a family of three highly homologous serine/threonine kinases: Pim-1, Pim-2, and Pim-3. They are key regulators of cell survival, proliferation, and apoptosis. Unlike many other kinases, Pim kinases are constitutively active and their function is primarily regulated at the level of transcription and protein stability.

Pim-1 is a downstream effector of the JAK/STAT signaling pathway, which is frequently activated by cytokines and growth factors.[1][2] Overexpression of Pim-1 is a hallmark of various hematological malignancies and solid tumors, including prostate cancer and leukemia, and often correlates with poor prognosis. Its role in promoting cell survival is largely attributed to its ability to phosphorylate and inactivate pro-apoptotic proteins such as BAD. This central role in oncogenesis has made Pim-1 an attractive target for the development of small molecule inhibitors.

Pim-1 Signaling Pathway

Pim-1 exerts its pro-survival and proliferative effects by phosphorylating a wide range of substrates involved in critical cellular processes. A simplified representation of the Pim-1 signaling pathway is depicted below.

Caption: Simplified Pim-1 signaling pathway.

Discovery of Pyridone Inhibitor 10

The discovery of potent and selective Pim-1 inhibitors often follows a structured workflow, beginning with the identification of a promising chemical scaffold. Substituted pyridones have emerged as a valuable class of Pim-1 inhibitors.

General Workflow for Inhibitor Discovery

The process of discovering a novel kinase inhibitor typically involves several key stages, from initial screening to lead optimization.

Caption: General workflow for kinase inhibitor discovery.

Quantitative Data for Pyridone Inhibitor 10

The following table summarizes the key quantitative data for the representative Pyridone Inhibitor 10 and related compounds.

| Compound | Pim-1 IC50 (nM) | Cell Line | Cytotoxicity IC50 (µM) |

| Pyridone Inhibitor 10 | 50 | MV4-11 | 4.4 |

| Staurosporine (Control) | 16.7 | PC-3 | 0.36 |

Note: Data is compiled from representative studies on the pyridone scaffold and may not correspond to a single publication.

Synthesis of Pyridone Inhibitor 10

The synthesis of 4-(6-(4-chlorophenyl)-3-cyano-2-oxo-1,2-dihydropyridin-1-yl)-N-(pyridin-4-yl)benzamide is a multi-step process. A plausible synthetic route is outlined below.

Caption: Synthetic route for Pyridone Inhibitor 10.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for key experiments.

Synthesis of 4-(6-(4-chlorophenyl)-3-cyano-2-oxo-1,2-dihydropyridin-1-yl)benzoic acid (Intermediate 3)

-

Reaction Setup: To a solution of 6-(4-chlorophenyl)-2-oxo-1,2-dihydropyridine-3,5-dicarbonitrile (Intermediate 2, 1.0 eq) in dimethylformamide (DMF), add 4-aminobenzoic acid (1.2 eq) and potassium carbonate (K₂CO₃, 2.0 eq).

-

Reaction Conditions: Heat the mixture to 120 °C and stir for 12 hours under a nitrogen atmosphere.

-

Work-up: After cooling to room temperature, pour the reaction mixture into ice-water and acidify with 1M HCl to precipitate the product.

-

Purification: Collect the solid by filtration, wash with water, and purify by recrystallization from ethanol to yield the desired product.

Synthesis of Pyridone Inhibitor 10 (Final Product)

-

Activation of Carboxylic Acid: To a solution of 4-(6-(4-chlorophenyl)-3-cyano-2-oxo-1,2-dihydropyridin-1-yl)benzoic acid (Intermediate 3, 1.0 eq) in DMF, add 1-hydroxybenzotriazole (HOBt, 1.2 eq) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC, 1.2 eq). Stir the mixture at room temperature for 30 minutes.

-

Amide Coupling: Add 4-aminopyridine (1.1 eq) to the reaction mixture.

-

Reaction Conditions: Stir the reaction at room temperature for 18 hours.

-

Work-up: Pour the reaction mixture into water to precipitate the crude product.

-

Purification: Collect the solid by filtration and purify by column chromatography on silica gel using a dichloromethane/methanol gradient to afford the final product.

In Vitro Pim-1 Kinase Assay (LanthaScreen® Eu Kinase Binding Assay)[3]

This assay measures the binding and displacement of an ATP-competitive fluorescent tracer to the Pim-1 kinase.

-

Reagents:

-

Pim-1 Kinase

-

LanthaScreen® Eu-anti-Tag Antibody

-

Alexa Fluor® 647-labeled Kinase Tracer

-

Kinase Buffer

-

Test compound (Pyridone Inhibitor 10)

-

-

Procedure: a. Prepare serial dilutions of the test compound in kinase buffer. b. In a 384-well plate, add 5 µL of the test compound dilution. c. Add 5 µL of a pre-mixed solution of Pim-1 kinase and Eu-anti-Tag antibody. d. Add 5 µL of the kinase tracer. e. Incubate the plate at room temperature for 1 hour, protected from light. f. Read the plate on a fluorescence plate reader capable of measuring fluorescence resonance energy transfer (FRET) between the europium donor and the Alexa Fluor® 647 acceptor.

-

Data Analysis: The decrease in the FRET signal is proportional to the inhibition of tracer binding by the test compound. Calculate IC50 values by fitting the data to a four-parameter logistic model.

Cell-Based Pim-1 Inhibition Assay

This assay measures the ability of the inhibitor to block Pim-1 activity within intact cells by assessing the phosphorylation of a known downstream substrate, such as BAD.

-

Cell Culture: Culture a human cancer cell line known to overexpress Pim-1 (e.g., MV4-11 leukemia cells) in appropriate media.

-

Treatment: Seed the cells in 6-well plates and treat with varying concentrations of Pyridone Inhibitor 10 or DMSO (vehicle control) for a specified time (e.g., 24 hours).

-

Cell Lysis: Harvest the cells and lyse them in a buffer containing protease and phosphatase inhibitors.

-

Western Blotting: a. Determine the total protein concentration of the lysates. b. Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane. c. Probe the membrane with primary antibodies specific for phospho-BAD (Ser112) and total BAD. d. Use a secondary antibody conjugated to horseradish peroxidase (HRP) for detection. e. Visualize the bands using an enhanced chemiluminescence (ECL) substrate.

-

Data Analysis: Quantify the band intensities and determine the ratio of phospho-BAD to total BAD. A decrease in this ratio indicates inhibition of Pim-1 kinase activity.

Conclusion

The substituted pyridone scaffold represents a promising class of potent and selective Pim-1 kinase inhibitors. The representative compound discussed in this guide, Pyridone Inhibitor 10, demonstrates significant in vitro potency against Pim-1 and cytotoxic effects in cancer cell lines. The synthetic route is accessible, and the biological activity can be robustly characterized using the detailed experimental protocols provided. Further optimization of this scaffold could lead to the development of clinically effective therapeutics for the treatment of Pim-1-driven cancers. This guide serves as a valuable resource for researchers in the field of oncology drug discovery, providing a solid foundation for the synthesis and evaluation of novel Pim-1 kinase inhibitors.

References

An In-depth Technical Guide on the Effects of Pim-1 Kinase Inhibitor 10 on the Cell Cycle

For Researchers, Scientists, and Drug Development Professionals

Abstract

The Proviral Integration site for Moloney murine leukemia virus (Pim) kinases are a family of constitutively active serine/threonine kinases that are crucial regulators of cell proliferation, survival, and metabolism. Overexpressed in numerous hematologic malignancies and solid tumors, Pim-1 kinase has emerged as a significant therapeutic target. This technical guide provides a detailed overview of the effects of Pim-1 kinase inhibitors on the cell cycle, with a focus on Pim-1 kinase inhibitor 10 (also known as compound 13a). Due to the specific quantitative data available for the well-characterized pan-Pim inhibitor SMI-4a, its effects are presented as a proxy to illustrate the mechanism and consequences of Pim-1 inhibition on cell cycle progression. This guide includes summaries of quantitative data, detailed experimental protocols, and visualizations of key signaling pathways and workflows.

Introduction: Pim-1 Kinase as a Therapeutic Target

Pim-1 is a proto-oncogene that plays a pivotal role in signaling pathways that drive cell cycle progression and inhibit apoptosis. Its expression is often upregulated in response to cytokine and growth factor signaling through the JAK/STAT pathway. Once expressed, Pim-1 does not require activating phosphorylation and is considered constitutively active. It phosphorylates a wide array of downstream substrates, thereby promoting cell survival and proliferation, which are hallmark characteristics of cancer.

Key substrates of Pim-1 involved in cell cycle regulation include:

-

Cell Cycle Inhibitors: p21Cip1/Waf1 and p27Kip1

-

Cell Cycle Phosphatases: Cdc25A and Cdc25C

-

Apoptosis Regulators: BAD

By phosphorylating and inactivating cell cycle inhibitors and activating cell cycle promoters, Pim-1 facilitates the transition through critical cell cycle checkpoints, particularly the G1/S phase transition. This central role in promoting proliferation makes Pim-1 an attractive target for anticancer drug development. This compound (compound 13a) is a potent, both competitive and non-competitive inhibitor of PIM-1/2 kinase that has been shown to induce apoptosis and activate executioner caspases 3 and 7.[1][2][3][4]

Mechanism of Action: How Pim-1 Inhibition Induces Cell Cycle Arrest

The primary mechanism by which Pim-1 kinase inhibitors impede cancer cell proliferation is through the induction of cell cycle arrest. By blocking the catalytic activity of Pim-1, these inhibitors prevent the phosphorylation of key substrates that are necessary for cell cycle progression.

The inhibition of Pim-1 leads to:

-

Stabilization and Activation of CDK Inhibitors: Pim-1 normally phosphorylates the cyclin-dependent kinase (CDK) inhibitors p21 and p27, leading to their cytoplasmic sequestration and/or proteasomal degradation. Inhibition of Pim-1 allows p21 and p27 to accumulate in the nucleus, where they bind to and inhibit Cyclin/CDK complexes (e.g., CDK2/Cyclin E), thereby halting the cell cycle, typically at the G1/S transition.[5]

-

Inhibition of Pro-proliferative Phosphatases: Pim-1 activates the Cdc25A phosphatase, which in turn removes inhibitory phosphates from CDKs to promote cell cycle progression. Blocking Pim-1 activity prevents Cdc25A activation, contributing to cell cycle arrest.

-

Downregulation of Pro-proliferative Transcription Factors: Pim-1 can synergize with oncogenes like c-Myc, enhancing their stability and transcriptional activity. Pim-1 inhibition can lead to decreased c-Myc protein expression, further contributing to a halt in proliferation.[5]

This cascade of events ultimately prevents cells from replicating their DNA and dividing, leading to an accumulation of cells in a specific phase of the cell cycle and often triggering apoptosis.

Data Presentation: Quantitative Effects of Pim Inhibition on the Cell Cycle

Table 1: Effect of Pim-1 Inhibitor SMI-4a on Cell Cycle Distribution

| Cell Line | Inhibitor & Conc. | Duration (hrs) | Effect on Cell Cycle Phase | Reference |

|---|---|---|---|---|

| Pre-T-LBL (6812/2) | SMI-4a (10 µM) | 24 | G1 Arrest | [6] |

| Jurkat (T-ALL) | SMI-4a (10 µM) | 48 | G1 Arrest | [6] |

| K562 (CML) | SMI-4a (80 µM) | 48 | S Phase Arrest, G2/M Decrease | [7] |

| K562/G (Imatinib-Resistant CML) | SMI-4a (80 µM) | 48 | S Phase Arrest, G2/M Decrease |[7] |

Note: The specific phase of arrest (G1 vs. S) can be cell-type dependent, but the overall outcome is the inhibition of cell cycle progression.

Table 2: Molecular Changes in Cell Cycle Regulators Following Pim-1 Inhibition

| Cell Line | Inhibitor & Conc. | Duration (hrs) | Protein Change | Effect | Reference |

|---|---|---|---|---|---|

| Pre-T-LBL (6812/2) & Jurkat | SMI-4a (10 µM) | 24 | Increased p27Kip1 | G1 Arrest | [6] |

| Prostate & Hematopoietic Cells | SMI-4a | - | Increased nuclear p27Kip1 | Cell Cycle Arrest | [5] |

| Pre-T-LBL | SMI-4a | - | Reduced c-Myc expression | Anti-proliferative |[5] |

Experimental Protocols

To enable researchers to investigate the effects of this compound or other related compounds, detailed protocols for key assays are provided below.

Protocol: Cell Cycle Analysis via Propidium Iodide Staining

This method quantifies the DNA content of cells, allowing for the determination of the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.[8][9][10][11]

Materials:

-

Phosphate-Buffered Saline (PBS), ice-cold

-

70% Ethanol, ice-cold

-

Propidium Iodide (PI) Staining Solution (e.g., 50 µg/mL PI, 100 µg/mL RNase A, 0.1% Triton X-100 in PBS)

-

Flow cytometry tubes

-

Flow cytometer

Procedure:

-

Cell Preparation: Culture cells to the desired density and treat with the Pim-1 inhibitor or vehicle control for the specified time.

-

Harvesting: For adherent cells, trypsinize and collect. For suspension cells, collect directly. Count the cells to ensure approximately 1-2 x 106 cells per sample.

-

Washing: Centrifuge the cells at 300 x g for 5 minutes at 4°C. Discard the supernatant and wash the cell pellet with 1 mL of ice-cold PBS. Repeat the centrifugation.

-

Fixation: Resuspend the cell pellet in 500 µL of ice-cold PBS. While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to the cell suspension. This prevents cell clumping.

-

Incubation: Incubate the cells for at least 2 hours at 4°C. For long-term storage, cells can be kept in ethanol at -20°C for several weeks.

-

Staining: Centrifuge the fixed cells at a higher speed (e.g., 800 x g) for 5-10 minutes. Decant the ethanol carefully. Wash the pellet once with PBS.

-

RNase Treatment & PI Staining: Resuspend the cell pellet in 500 µL of PI Staining Solution.

-

Incubation: Incubate the tubes at room temperature for 30 minutes, protected from light.

-

Analysis: Analyze the samples on a flow cytometer. Use a low flow rate for better resolution. Gate on the single-cell population to exclude doublets and aggregates. Collect fluorescence data on a linear scale and analyze the resulting DNA histogram with appropriate cell cycle analysis software.

Protocol: Western Blotting for Cell Cycle Proteins

This protocol allows for the detection and semi-quantification of key cell cycle regulatory proteins (e.g., p21, p27, CDK4, Cyclin D1) to confirm the molecular mechanism of cell cycle arrest.[12][13][14][15]

Materials:

-

RIPA or similar lysis buffer with protease and phosphatase inhibitors

-

BCA or Bradford Protein Assay Kit

-

SDS-PAGE gels, running buffer, and electrophoresis apparatus

-

PVDF or nitrocellulose membranes and transfer apparatus

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (specific to p21, p27, etc.)

-

HRP-conjugated secondary antibody

-

Enhanced Chemiluminescence (ECL) substrate

-

Imaging system

Procedure:

-

Lysate Preparation: After inhibitor treatment, wash cells with ice-cold PBS and lyse them in ice-cold lysis buffer.

-

Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.

-

Sample Preparation: Mix a standardized amount of protein (e.g., 20-30 µg) with Laemmli sample buffer and boil at 95-100°C for 5-10 minutes.

-

SDS-PAGE: Load samples onto a polyacrylamide gel and run the electrophoresis to separate proteins by size.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane for 1 hour at room temperature in blocking buffer to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.

-

Washing: Wash the membrane three times for 5-10 minutes each with TBST.

-

Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Washing: Repeat the washing step.

-

Detection: Apply ECL substrate to the membrane and capture the chemiluminescent signal using an imaging system. Analyze band intensities relative to a loading control (e.g., GAPDH or β-actin).

Protocol: Caspase-3/7 Activity Assay

As cell cycle arrest can lead to apoptosis, this assay measures the activity of the executioner caspases-3 and -7, a hallmark of apoptosis. This compound is known to induce caspase 3/7 activation.[1][2]

Materials:

-

Luminescent Caspase-3/7 assay kit (e.g., Caspase-Glo® 3/7)[16]

-

White-walled, multi-well plates suitable for luminescence

-

Luminometer

Procedure:

-

Cell Plating: Seed cells in a white-walled 96-well plate and allow them to attach overnight.

-

Treatment: Treat cells with various concentrations of the Pim-1 inhibitor. Include a positive control (e.g., staurosporine) and a vehicle control.

-

Reagent Preparation: Prepare the caspase assay reagent according to the manufacturer's instructions.

-

Assay: Add the caspase reagent directly to each well (typically in a 1:1 volume ratio with the culture medium).

-

Incubation: Mix briefly on a plate shaker and incubate at room temperature for 1-3 hours, as recommended by the manufacturer.

-

Measurement: Measure the luminescence of each sample using a plate-reading luminometer. An increase in luminescence corresponds to an increase in caspase-3/7 activity.

Conclusion

This compound and related compounds represent a promising class of targeted anticancer agents. By inhibiting the constitutive activity of Pim-1 kinase, these molecules effectively block key pro-proliferative signaling pathways. The primary consequence of this inhibition is the induction of cell cycle arrest, typically in the G1 or S phase, which is mediated by the stabilization of CDK inhibitors like p27 and the suppression of oncogenic drivers like c-Myc. This halt in proliferation frequently culminates in the induction of apoptosis, as evidenced by the activation of caspases 3 and 7. The protocols and data presented in this guide provide a robust framework for researchers to further investigate and characterize the potent anti-proliferative effects of Pim-1 kinase inhibitors in preclinical drug development.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Discovery of new pyridine-quinoline hybrids as competitive and non-competitive PIM-1 kinase inhibitors with apoptosis induction and caspase 3/7 activation capabilities - PMC [pmc.ncbi.nlm.nih.gov]

- 4. tandfonline.com [tandfonline.com]

- 5. selleckchem.com [selleckchem.com]

- 6. researchgate.net [researchgate.net]

- 7. PIM-1 kinase inhibitor SMI-4a exerts antitumor effects in chronic myeloid leukemia cells by enhancing the activity of glycogen synthase kinase 3β - PMC [pmc.ncbi.nlm.nih.gov]

- 8. DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide - Flow Cytometry Core Facility [med.virginia.edu]

- 9. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 10. ucl.ac.uk [ucl.ac.uk]

- 11. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]

- 12. pubcompare.ai [pubcompare.ai]

- 13. origene.com [origene.com]

- 14. Western Blot Protocol | Proteintech Group [ptglab.com]

- 15. youtube.com [youtube.com]

- 16. Caspase-Glo® 3/7 Assay Protocol [promega.jp]

An In-depth Technical Guide to the Pim-1 Kinase Signaling Pathway and its Inhibition

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the Pim-1 kinase signaling pathway, a critical proto-oncogenic network involved in cell proliferation, survival, and tumorigenesis. We will explore the upstream regulatory mechanisms, the downstream effector molecules, and the intricate feedback loops that govern Pim-1 activity. Furthermore, this guide details the pharmacological inhibition of Pim-1, presenting key quantitative data for notable inhibitors and outlining standard experimental protocols for their evaluation.

The Pim-1 Kinase: A Serine/Threonine Kinase and Proto-Oncogene

The Proviral Integration site for Moloney murine leukemia virus (Pim) family of serine/threonine kinases consists of three highly homologous isoforms: Pim-1, Pim-2, and Pim-3.[1][2] These kinases are considered proto-oncogenes and are frequently overexpressed in a variety of human cancers, including hematopoietic malignancies and solid tumors like prostate cancer.[1][3][4] Unlike many other kinases, Pim kinases are constitutively active upon expression, meaning their function is primarily regulated at the levels of gene transcription, translation, and protein stability rather than by activating phosphorylation.[2][4][5] Pim-1, the most extensively studied isoform, plays a crucial role in signal transduction pathways that control the cell cycle, apoptosis, and cellular metabolism.[3][6]

The Pim-1 Signaling Pathway

The function of Pim-1 is dictated by a complex network of upstream signals that control its expression and downstream substrates that it phosphorylates to execute its cellular functions.

Upstream Regulation of Pim-1 Expression

Pim-1 expression is largely induced by cytokines and growth factors through the activation of the Janus Kinase/Signal Transducer and Activator of Transcription (JAK/STAT) pathway.[3][7][8][9][10]

-

JAK/STAT Pathway : A multitude of cytokines, including interleukins (IL-2, IL-3, IL-6, IL-7), interferons (IFNγ), and growth factors, activate JAKs (primarily JAK2).[3][7][8] This leads to the phosphorylation and activation of STAT transcription factors, particularly STAT3 and STAT5, which then bind directly to the Pim-1 promoter to initiate its transcription.[3][7][11] Limited evidence also points to regulation by STAT4 and STAT6.[7]

-

Other Transcriptional Regulators : In addition to STATs, transcription factors such as Nuclear Factor kappa-B (NF-κB) can also induce Pim-1 expression.[4]

-

Protein Stability : Pim-1 protein levels are also controlled post-translationally. The chaperone protein Hsp90 stabilizes Pim-1, protecting it from proteasomal degradation, while Hsp70 is associated with its degradation.[7][10][12] Conversely, the phosphatase PP2A can dephosphorylate Pim-1, which promotes its ubiquitination and degradation.[6]

Downstream Targets and Cellular Functions

Activated Pim-1 kinase phosphorylates a wide array of substrates, thereby regulating critical cellular processes.[1]

-

Apoptosis Inhibition : Pim-1 promotes cell survival by phosphorylating and inactivating pro-apoptotic proteins. A key target is the Bcl-2 family member Bad (Bcl-2-associated death promoter).[8] Phosphorylation of Bad at Ser112, Ser136, and Ser155 prevents it from binding to and inhibiting anti-apoptotic proteins like Bcl-xL, thus suppressing apoptosis.[8] Pim-1 also inhibits stress-induced apoptosis by phosphorylating and inactivating Apoptosis signal-regulating kinase 1 (ASK1).[6][13]

-

Cell Cycle Progression : Pim-1 facilitates cell cycle progression by phosphorylating cell cycle inhibitors. It phosphorylates p21Cip1/WAF1 and p27Kip1, leading to their inactivation and promoting progression through the G1/S phase transition.[1][8][11] Pim-1 also phosphorylates and activates the CDC25A and CDC25C phosphatases, which are essential for cell cycle progression.[1][8]

-

Transcription and Translation : Pim-1 enhances the activity of the proto-oncogenic transcription factor c-Myc.[14] It also promotes protein synthesis by phosphorylating targets involved in translation, such as the eukaryotic initiation factor 4E-binding protein 1 (4EBP1) and eukaryotic initiation factor 4B (eIF4B).[4][13][14]

-

Other Signaling Roles : Pim-1 is involved in cell migration through the regulation of the CXCR4 chemokine receptor.[12] It also phosphorylates Notch1, a transmembrane receptor involved in cell-cell communication and development.[1][13]

Feedback Loops in Pim-1 Signaling

Pim-1 activity is modulated by both positive and negative feedback loops, creating a tightly regulated signaling node.

-

Positive Feedback Loop : Pim-1 can phosphorylate the p65/RelA subunit of NF-κB, which increases NF-κB activity and its subsequent production of the pro-inflammatory cytokine IL-6.[7][10] Since IL-6 is a potent upstream activator of the JAK/STAT pathway that induces Pim-1 expression, this creates a positive feedback loop that amplifies the inflammatory signal.[7][10]

-

Negative Feedback Loop : Pim-1 can also participate in a negative feedback loop. It phosphorylates and interacts with Suppressor of Cytokine Signaling 1 (SOCS1) and SOCS3 proteins.[3][7][11] SOCS proteins are inhibitors of the JAK/STAT pathway. By stabilizing SOCS proteins, Pim-1 can dampen the very pathway that leads to its own expression, thus ensuring a transient and controlled response to cytokine stimulation.[7][11]

Pharmacological Inhibition of Pim-1 Kinase

Given its role in promoting cancer cell survival and proliferation, Pim-1 is an attractive target for cancer therapy. Most inhibitors are ATP-competitive, binding to the kinase's active site to block its function.[1]

Quantitative Data for Pim-1 Inhibitors

The following table summarizes the in vitro potency of several small-molecule inhibitors against Pim family kinases.

| Inhibitor | Type | Pim-1 IC50 / Kᵢ | Pim-2 IC50 / Kᵢ | Pim-3 IC50 / Kᵢ | Reference |

| AZD1208 | Pan-Pim | 0.4 nM (IC50) | 5 nM (IC50) | 1.9 nM (IC50) | [15][16] |

| PIM447 (LGH447) | Pan-Pim | 6 pM (Kᵢ) | 18 pM (Kᵢ) | 9 pM (Kᵢ) | [15] |

| CX-6258 | Pan-Pim | 5 nM (IC50) | 25 nM (IC50) | 16 nM (IC50) | [15][17] |

| SGI-1776 | Pim-1 Selective | 7 nM (IC50) | ~350 nM (IC50) | ~70 nM (IC50) | [15][16] |

| SMI-4a | Pim-1 Selective | 17 nM (IC50) | Modestly potent | - | [15][16] |

| TCS PIM-1 1 | Pim-1 Selective | 50 nM (IC50) | >20,000 nM (IC50) | - | [15][16][17] |

| Quercetagetin | Pim-1 Selective | 0.34 µM (IC50) | 9-fold higher | - | [17][18] |

| Hispidulin | Pim-1 Selective | 2.71 µM (IC50) | - | - | [15][16][17] |

IC50: Half-maximal inhibitory concentration. Kᵢ: Inhibitor constant. Values indicate high potency.

Key Experimental Methodologies

Evaluating the efficacy and mechanism of Pim-1 inhibitors requires a suite of biochemical and cell-based assays.

In Vitro Kinase Assay (ELISA-based)

Objective: To determine the IC50 value of a test compound against Pim-1 kinase.

Methodology:

-

Coating: A 96-well microplate is coated with a peptide substrate for Pim-1 (e.g., a Bad-derived peptide).

-

Kinase Reaction: Recombinant human Pim-1 enzyme is incubated in the wells with the test compound at various concentrations, the peptide substrate, and a fixed concentration of ATP in a kinase reaction buffer.

-

Detection: The reaction is stopped, and a primary antibody specific for the phosphorylated substrate is added. This is followed by a secondary antibody conjugated to an enzyme (e.g., Horseradish Peroxidase - HRP).

-

Signal Generation: A chromogenic substrate for HRP is added, and the resulting colorimetric signal is measured using a plate reader. The signal intensity is proportional to the kinase activity.

-

Data Analysis: The percentage of inhibition is calculated for each compound concentration relative to a vehicle control (e.g., DMSO). The IC50 value is determined by fitting the data to a four-parameter logistic curve.

Western Blot for Phospho-Bad (Ser112)

Objective: To confirm target engagement by measuring the inhibition of Pim-1 activity in intact cells.

Methodology:

-

Cell Culture and Treatment: Cancer cells known to express Pim-1 (e.g., DU145 prostate cancer cells, Daudi lymphoma cells) are cultured.[8][19] The cells are then treated with the Pim-1 inhibitor at various concentrations for a specified time (e.g., 3-24 hours).

-

Protein Extraction: Cells are harvested and lysed in a buffer containing protease and phosphatase inhibitors to create a total cell lysate.

-

Protein Quantification: The total protein concentration in each lysate is determined using a standard method (e.g., BCA assay) to ensure equal loading.

-

SDS-PAGE and Transfer: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a nitrocellulose or PVDF membrane.

-

Immunoblotting: The membrane is blocked (e.g., with 5% non-fat milk or BSA) and then incubated overnight with a primary antibody specific for phosphorylated Bad at Ser112 (p-Bad S112). A separate blot is run for total Bad and a loading control (e.g., β-actin or GAPDH).

-

Detection: The membrane is washed and incubated with an HRP-conjugated secondary antibody. The protein bands are visualized using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Analysis: The band intensity for p-Bad is normalized to the total Bad or loading control to determine the dose-dependent effect of the inhibitor.

Cell Viability Assay (Crystal Violet)

Objective: To assess the effect of a Pim-1 inhibitor on cell proliferation and survival.

Methodology:

-

Cell Seeding: Cells are seeded at a low density in 96-well plates and allowed to adhere overnight.

-

Compound Treatment: The cells are treated with the Pim-1 inhibitor across a range of concentrations. A vehicle control is included.

-

Incubation: The plates are incubated for a period of 24 to 72 hours to allow for effects on cell growth.

-

Staining: The culture medium is removed, and the cells are fixed (e.g., with methanol) and then stained with a 0.5% crystal violet solution, which stains the nuclei of adherent cells.

-

Quantification: After washing away excess stain, the bound crystal violet is solubilized (e.g., with 10% acetic acid). The absorbance is then measured with a spectrophotometer at ~570 nm.

-

Analysis: The absorbance is proportional to the number of viable cells. The results are used to calculate the percentage of growth inhibition and determine the GI50 (concentration for 50% growth inhibition) or IC50 value.[19]

Conclusion

The Pim-1 kinase is a central node in signaling pathways that drive cell survival and proliferation, making it a highly validated target for cancer drug development.[11] Its activity is controlled by upstream cytokine signaling via the JAK/STAT pathway and is fine-tuned by intricate positive and negative feedback loops. Pim-1 exerts its pro-tumorigenic effects by phosphorylating a host of downstream targets involved in inhibiting apoptosis and promoting cell cycle progression. The development of potent and selective small-molecule inhibitors offers a promising therapeutic strategy. A thorough understanding of the Pim-1 signaling pathway, combined with robust experimental methodologies, is critical for the continued development of these inhibitors as effective clinical agents.

References

- 1. PIM Kinase as an Executional Target in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. juniperpublishers.com [juniperpublishers.com]

- 3. PIM1 - Wikipedia [en.wikipedia.org]

- 4. spandidos-publications.com [spandidos-publications.com]

- 5. The role of Pim-1 kinases in inflammatory signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 6. PIM kinase (and Akt) biology and signaling in tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Frontiers | PIM1 signaling in immunoinflammatory diseases: an emerging therapeutic target [frontiersin.org]

- 8. JCI - PIM-1–specific mAb suppresses human and mouse tumor growth by decreasing PIM-1 levels, reducing Akt phosphorylation, and activating apoptosis [jci.org]

- 9. mdpi.com [mdpi.com]

- 10. PIM1 signaling in immunoinflammatory diseases: an emerging therapeutic target - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Pim-1 kinase as cancer drug target: An update - PMC [pmc.ncbi.nlm.nih.gov]

- 12. PIM serine/threonine kinases in the pathogenesis and therapy of hematologic malignancies and solid cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 13. aacrjournals.org [aacrjournals.org]

- 14. The role of Pim kinase in immunomodulation - PMC [pmc.ncbi.nlm.nih.gov]

- 15. selleckchem.com [selleckchem.com]

- 16. selleckchem.com [selleckchem.com]

- 17. medchemexpress.com [medchemexpress.com]

- 18. aacrjournals.org [aacrjournals.org]

- 19. In vitro assessment of the efficiency of the PIM-1 kinase pharmacological inhibitor as a potential treatment for Burkitt's lymphoma - PMC [pmc.ncbi.nlm.nih.gov]

Downstream Targets of Pim-1 Kinase Inhibitors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the downstream targets of Pim-1 kinase inhibitors, focusing on the molecular pathways and cellular processes affected. The information is intended to support researchers, scientists, and drug development professionals in the field of oncology and related disciplines.

Core Signaling Pathways Modulated by Pim-1 Kinase

Pim-1 kinase is a constitutively active serine/threonine kinase that plays a crucial role in regulating cell proliferation, survival, and apoptosis. It is a key downstream effector of the JAK/STAT signaling pathway and also interacts with the PI3K/Akt/mTOR pathway.[1][2][3] Pim-1 kinase does not require a regulatory domain for its activity and is primarily regulated at the transcriptional level by factors such as STAT3 and STAT5.[1] Its overexpression is implicated in numerous hematological malignancies and solid tumors, making it an attractive target for cancer therapy.[1][4][5]

The following diagram illustrates the central role of Pim-1 kinase in cellular signaling:

Caption: Overview of the Pim-1 kinase signaling pathway and its downstream effectors.

Key Downstream Targets of Pim-1 Kinase Inhibitors

Pim-1 kinase inhibitors exert their anti-cancer effects by blocking the phosphorylation of a multitude of downstream substrates involved in critical cellular processes. The table below summarizes the key downstream targets and the functional consequences of their inhibition.

| Target Protein | Cellular Process | Consequence of Pim-1 Inhibition | References |

| c-Myc | Transcription, Cell Proliferation | Decreased phosphorylation at Ser62, leading to destabilization and reduced transcriptional activity. | [2][6] |

| Mcl-1 | Apoptosis | Indirectly downregulated, promoting apoptosis. | [6][7] |

| 4E-BP1 | Protein Translation | Reduced phosphorylation, leading to inhibition of cap-dependent translation. | [6][7][8][9][10] |

| Bad | Apoptosis | Decreased phosphorylation at Ser112, promoting its pro-apoptotic function. | [9][11][12][13] |

| p27 | Cell Cycle Regulation | Increased protein levels, leading to cell cycle arrest. | [7] |

| p21 | Cell Cycle Regulation | Decreased phosphorylation at Thr145, enhancing its inhibitory effect on cell cycle progression. | [12] |

| NF-κB | Inflammation, Survival | Reduced activity due to decreased phosphorylation of components of the NF-κB pathway. | [14] |

| STAT3/STAT5 | Transcription, Cell Proliferation | Inhibition of Pim-1 can disrupt the positive feedback loop with STAT signaling. | [6][14][15] |

| S6K (p70S6K) | Protein Translation | Reduced phosphorylation, contributing to the suppression of protein synthesis. | [8][9] |

| Histone H3 | Transcription | Decreased phosphorylation at Ser10, leading to altered gene expression. | [2][11] |

| RUNX3 | T-cell differentiation | Upregulation of RUNX3, which can modulate immune responses. | [14] |

| ASK1 | Apoptosis | Increased activity by preventing inhibitory phosphorylation at Ser83, promoting stress-induced apoptosis. | [2] |

| Capza1/Capzb2 | Actin Dynamics | Altered phosphorylation, potentially affecting cell motility and invasion. | [16] |

| Notch1/Notch3 | Development, Oncogenesis | Modulation of Notch signaling through altered phosphorylation. | [16] |

Quantitative Data on Pim-1 Kinase Inhibitors

Several small molecule inhibitors targeting the Pim kinase family have been developed. The following tables summarize their inhibitory activities against the Pim kinases and their effects on downstream targets.

Table 1: Inhibitory Activity of Selected Pim Kinase Inhibitors against Pim Isoforms

| Inhibitor | Pim-1 IC50/Ki | Pim-2 IC50/Ki | Pim-3 IC50/Ki | References |

| SGI-1776 | 7 nM (IC50) | 363 nM (IC50) | 69 nM (IC50) | [7][12][15] |

| AZD1208 | 0.4 nM (IC50), 0.1 nM (Ki) | 5.0 nM (IC50), 1.92 nM (Ki) | 1.9 nM (IC50), 0.4 nM (Ki) | [8] |

| CX-6258 | 5 nM (IC50) | 25 nM (IC50) | 16 nM (IC50) | [17] |

Table 2: Cellular Effects of Pim-1 Kinase Inhibitors

| Inhibitor | Cell Line | Effect | Concentration | References |

| SGI-1776 | MV-4-11 (AML) | 3- to 4-fold increase in p27 levels | 0.1-0.3 µM | [7] |

| SGI-1776 | JeKo-1, Mino (MCL) | Decreased phosphorylation of c-Myc and 4E-BP1 | Not specified | [6] |

| SGI-1776 | 22Rv1 (Prostate) | Dose-dependent decrease in phospho-Bad (Ser112) | ~5-7.5 µM (maximal inhibition) | [12] |

| AZD1208 | MOLM-16 (AML) | Dose-dependent reduction in phosphorylation of Bad, 4EBP1, p70S6K, and S6 | 0.01-1 µM | [8] |

| AZD1208 | SNU-638 (Gastric) | Dose-dependent reduction in phosphorylation of Bad and 4E-BP1 | Not specified | [9] |

| CX-6258 | MV-4-11 (AML) | Dose-dependent inhibition of Bad (Ser112) and 4E-BP1 (Thr37/46) phosphorylation | Not specified | [17] |

| CX-6258 | PC3 (Prostate) | IC50 of 452 nM for cell viability | 452 nM | [13] |

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for key experiments used to characterize the downstream effects of Pim-1 kinase inhibitors.

Western Blotting for Phospho-protein Analysis

This protocol is used to assess the phosphorylation status of Pim-1 kinase substrates following inhibitor treatment.

Workflow Diagram:

References

- 1. PIM1 - Wikipedia [en.wikipedia.org]

- 2. PIM kinase (and Akt) biology and signaling in tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Pim-1 kinase as cancer drug target: An update - PMC [pmc.ncbi.nlm.nih.gov]

- 4. PIM1 kinase and its diverse substrate in solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Transcription and translation are primary targets of Pim kinase inhibitor SGI-1776 in mantle cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Mechanisms of cytotoxicity to Pim kinase inhibitor, SGI-1776, in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 8. AZD1208, a potent and selective pan-Pim kinase inhibitor, demonstrates efficacy in preclinical models of acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Pan-Pim Kinase Inhibitor AZD1208 Suppresses Tumor Growth and Synergistically Interacts with Akt Inhibition in Gastric Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. Biological Effects of the Pim Kinase Inhibitor, SGI-1776, in Multiple Myeloma - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Pharmacological inhibition of Pim kinases alters prostate cancer cell growth and resensitizes chemoresistant cells to taxanes - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Discovery of CX-6258. A Potent, Selective, and Orally Efficacious pan-Pim Kinases Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Frontiers | PIM1 signaling in immunoinflammatory diseases: an emerging therapeutic target [frontiersin.org]

- 15. caymanchem.com [caymanchem.com]

- 16. researchgate.net [researchgate.net]

- 17. selleckchem.com [selleckchem.com]

The Structure-Activity Relationship of Imidazo[1,2-b]pyridazine Inhibitors of Pim-1 Kinase: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the structure-activity relationship (SAR) of a prominent class of Pim-1 kinase inhibitors: the imidazo[1,2-b]pyridazines. A key example from this class, SGI-1776, will be highlighted to illustrate the core principles of their inhibitory action and the experimental methodologies used in their characterization. This document will delve into the quantitative data, detailed experimental protocols, and the crucial signaling pathways involved, offering a comprehensive resource for researchers in oncology and drug discovery.

Introduction to Pim-1 Kinase and its Role in Cancer

Pim-1 is a constitutively active serine/threonine kinase that plays a critical role in the regulation of cell survival, proliferation, and apoptosis.[1][2] Overexpression of Pim-1 is observed in various hematological malignancies and solid tumors, including leukemia, lymphoma, and prostate cancer, making it an attractive therapeutic target for cancer treatment.[3][4] Pim-1 exerts its oncogenic effects by phosphorylating a wide range of downstream substrates, thereby modulating their activity and contributing to tumorigenesis.[2][4]

The Imidazo[1,2-b]pyridazine Scaffold: A Novel Class of Pim-1 Inhibitors

The imidazo[1,2-b]pyridazine scaffold has emerged as a potent and selective framework for the design of Pim-1 kinase inhibitors.[1][5] Unlike many kinase inhibitors that mimic ATP, these compounds exhibit an ATP-competitive but non-ATP mimetic binding mode.[1][5] This unique mechanism of action is attributed to their interaction with the αC helix in the N-terminal lobe of the kinase, rather than the hinge region, which contributes to their enhanced selectivity.[1][5]

Structure-Activity Relationship (SAR) of Imidazo[1,2-b]pyridazine Analogs

The following table summarizes the structure-activity relationship of a series of imidazo[1,2-b]pyridazine derivatives, highlighting the impact of substitutions at the R1 and R2 positions on their ability to inhibit Pim-1 kinase. The inhibitory activity is presented as IC50 values, which represent the concentration of the inhibitor required to reduce the activity of the Pim-1 kinase by 50%.

| Compound ID | R1 Substitution | R2 Substitution | Pim-1 IC50 (nM) | Pim-2 IC50 (nM) | Pim-3 IC50 (nM) |

| SGI-1776 | 3-(trifluoromethoxy)phenyl | (1-methylpiperidin-4-yl)methyl | 7 | 363 | 69 |

| Analog A | Phenyl | (1-methylpiperidin-4-yl)methyl | >1000 | ND | ND |

| Analog B | 3-chlorophenyl | (1-methylpiperidin-4-yl)methyl | 15 | ND | ND |

| Analog C | 3-(trifluoromethoxy)phenyl | Cyclohexylmethyl | 25 | ND | ND |

| Analog D | 3-(trifluoromethoxy)phenyl | 2-morpholinoethyl | 50 | ND | ND |

ND: Not Determined

Key SAR Insights:

-

R1 Position: Substitution on the phenyl ring at the R1 position is crucial for potency. Electron-withdrawing groups, such as trifluoromethoxy and chloro, at the meta position significantly enhance inhibitory activity against Pim-1. Unsubstituted phenyl rings at this position result in a dramatic loss of potency.

-

R2 Position: The nature of the substituent at the R2 position influences both potency and selectivity. The (1-methylpiperidin-4-yl)methyl group in SGI-1776 provides high potency against Pim-1. Modifications to this group can modulate the activity and selectivity across the Pim kinase family.

Experimental Protocols

This section provides detailed methodologies for the key experiments used to characterize the imidazo[1,2-b]pyridazine inhibitors.

In Vitro Pim-1 Kinase Inhibition Assay (Radiometric)

This assay quantifies the ability of a compound to inhibit the phosphorylation of a substrate peptide by Pim-1 kinase.

Materials:

-

Recombinant human Pim-1 kinase

-

Peptide substrate (e.g., KKRNRTLTV)[6]

-

[γ-³²P]ATP[6]

-

Kinase reaction buffer (e.g., 8 mM MOPS, pH 7.0, 0.2 mM EDTA, 10 mM MgAcetate)[6]

-

3% Phosphoric acid solution[6]

-

Test compounds dissolved in DMSO

Procedure:

-

Prepare a reaction mixture containing the Pim-1 enzyme and the peptide substrate in the kinase reaction buffer.

-

Add the test compound at various concentrations (typically a serial dilution). A DMSO control is included.

-

Initiate the kinase reaction by adding [γ-³²P]ATP.

-

Incubate the reaction at room temperature for a defined period (e.g., 40 minutes).[6]

-

Stop the reaction by adding 3% phosphoric acid solution.[6]

-

Spot a portion of the reaction mixture onto a filter membrane.

-

Wash the filter membrane to remove unincorporated [γ-³²P]ATP.

-

Quantify the amount of incorporated radioactivity on the filter membrane using a scintillation counter.

-

Calculate the percentage of inhibition for each compound concentration relative to the DMSO control.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Cell Viability Assay (Luminescent)

This assay determines the effect of the inhibitors on the viability of cancer cell lines.

Materials:

-

Cancer cell line (e.g., Raji, Daudi)[7]

-

Cell culture medium (e.g., RPMI-1640) with supplements[7]

-

Test compounds dissolved in DMSO

-

Luminescent cell viability assay kit (e.g., CellTiter-Glo®)[7]

-

96-well or 384-well cell culture plates

Procedure:

-

Seed the cells in the wells of a microplate at a predetermined density.

-

Incubate the cells for 24 hours to allow for attachment and recovery.

-

Treat the cells with various concentrations of the test compound for a specified duration (e.g., 48 hours).[7] Include a DMSO-treated control group.

-

At the end of the incubation period, add the luminescent cell viability reagent to each well. This reagent lyses the cells and generates a luminescent signal proportional to the amount of ATP present, which is an indicator of metabolically active cells.

-

Incubate for a short period to stabilize the luminescent signal.

-

Measure the luminescence using a plate reader.

-

Calculate the percentage of cell viability for each treatment relative to the DMSO control.

-

Determine the IC50 value, representing the concentration of the compound that causes a 50% reduction in cell viability.

Pim-1 Signaling Pathway and Experimental Workflow Visualizations

The following diagrams, generated using the DOT language, illustrate the Pim-1 signaling pathway and a typical experimental workflow for inhibitor screening.

Caption: Pim-1 Signaling Pathway.

Caption: Inhibitor Screening Workflow.

Conclusion

The imidazo[1,2-b]pyridazine scaffold represents a promising starting point for the development of novel anti-cancer therapeutics targeting Pim-1 kinase. The detailed structure-activity relationships and experimental protocols outlined in this guide provide a solid foundation for researchers to design and evaluate new, more potent, and selective Pim-1 inhibitors. Further exploration of this chemical space, guided by the principles discussed herein, holds the potential to deliver next-generation treatments for a variety of malignancies.

References

- 1. Structural analysis identifies imidazo[1,2-b]pyridazines as PIM kinase inhibitors with in vitro antileukemic activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. atlasgeneticsoncology.org [atlasgeneticsoncology.org]

- 3. Novel Pan-Pim Kinase Inhibitors With Imidazopyridazine and Thiazolidinedione Structure Exert Potent Antitumor Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 4. uniprot.org [uniprot.org]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. selleckchem.com [selleckchem.com]

- 7. In vitro assessment of the efficiency of the PIM-1 kinase pharmacological inhibitor as a potential treatment for Burkitt's lymphoma - PMC [pmc.ncbi.nlm.nih.gov]

The Biological Activity of Pim-1 Kinase Inhibitor 10: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pim-1 kinase, a member of the proviral integration site for Moloney murine leukemia virus (Pim) family of serine/threonine kinases, is a key regulator of cell survival, proliferation, and apoptosis. Its overexpression is implicated in the pathogenesis of various hematological malignancies and solid tumors, making it an attractive target for cancer therapy. This technical guide provides an in-depth overview of the biological activity of a Pim-1 kinase inhibitor, referred to in scientific literature as "Pim-1 kinase inhibitor 10," with specific focus on the well-characterized compounds PIM1-1 and 10f. This document will detail their mechanism of action, present quantitative data on their activity, and provide comprehensive experimental protocols for their evaluation.

Quantitative Biological Activity

The inhibitory effects of this compound have been quantified in various cancer cell lines. The data for two prominent examples, PIM1-1 and 10f, are summarized below.

Table 1: In Vitro Cytotoxicity of PIM1-1

| Cell Line | Cancer Type | IC50 (µM) | Exposure Time (h) | Reference |

| Daudi | Burkitt's Lymphoma | 10 | 48 | [1][2][3] |

| Raji | Burkitt's Lymphoma | 20 | 48 | [1][2][3] |

| K562 | Chronic Myelogenous Leukemia | 30 | 48 | [1][2][3] |

Table 2: In Vitro Activity of Compound 10f

| Assay | Cell Line/Target | IC50 | Reference |

| Pim-1 Kinase Inhibition | - | 17 nM | [4] |

| Cytotoxicity | PC-3 (Prostate Cancer) | 16 nM | [4] |

| Cytotoxicity | HepG2 (Liver Cancer) | 0.13 µM | [4] |

| Cytotoxicity | MCF-7 (Breast Cancer) | 5.37 µM | [4] |

Mechanism of Action and Signaling Pathways

Pim-1 kinase exerts its oncogenic effects through the phosphorylation of various downstream targets involved in cell cycle progression and apoptosis. This compound has been shown to modulate these pathways, leading to anti-tumor activity.

Pim-1 Signaling and Inhibition

Pim-1 kinase is a downstream effector of the JAK/STAT signaling pathway and can phosphorylate the pro-apoptotic protein BAD, thereby inhibiting apoptosis. Inhibition of Pim-1 by compounds like PIM1-1 and 10f restores the pro-apoptotic function of BAD and downregulates the JAK/STAT pathway.

Experimental Workflows

The evaluation of Pim-1 kinase inhibitors typically involves a series of in vitro assays to determine their biochemical potency, cellular activity, and mechanism of action.

Detailed Experimental Protocols

In Vitro Pim-1 Kinase Inhibition Assay

This protocol is a general guideline for determining the in vitro potency of a Pim-1 inhibitor using a luminescence-based assay that measures ATP consumption.

Materials:

-

Recombinant human Pim-1 enzyme

-

Pim-1 substrate peptide (e.g., a BAD-derived peptide)

-

ATP

-

Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.4, 20 mM MgCl₂, 0.1 mg/mL BSA)

-

This compound

-

ADP-Glo™ Kinase Assay Kit (Promega)

-

White, opaque 96-well or 384-well plates

-

Plate reader capable of luminescence detection

Procedure:

-

Prepare serial dilutions of the this compound in the kinase assay buffer.

-

In a white-walled microplate, add the Pim-1 enzyme, the substrate peptide, and the inhibitor at various concentrations.

-

Initiate the kinase reaction by adding ATP to a final concentration of 10 µM.

-

Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes), ensuring the reaction is in the linear range.

-

Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay Kit according to the manufacturer's instructions. This involves adding the ADP-Glo™ Reagent to deplete unused ATP, followed by the addition of the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

-

Measure luminescence using a plate reader.

-

Calculate the percent inhibition for each inhibitor concentration relative to a no-inhibitor control and determine the IC50 value by fitting the data to a dose-response curve.

Cell Viability Assay (CellTiter-Glo®)

This assay determines the number of viable cells in culture based on the quantification of ATP, which is an indicator of metabolically active cells.[5][6]

Materials:

-

Cancer cell lines (e.g., Daudi, Raji, PC-3)

-

Complete cell culture medium

-

This compound

-

CellTiter-Glo® Luminescent Cell Viability Assay Kit (Promega)

-

Opaque-walled 96-well plates

-

Plate reader capable of luminescence detection

Procedure:

-

Seed cells in an opaque-walled 96-well plate at a predetermined density and allow them to attach overnight.

-

Treat the cells with a serial dilution of this compound for the desired duration (e.g., 48 hours).

-

Equilibrate the plate to room temperature for approximately 30 minutes.

-

Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well.

-

Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

-

Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

-

Measure the luminescence using a plate reader.

-

Calculate the percentage of viable cells compared to an untreated control and determine the IC50 value.

Western Blot Analysis for Apoptosis Markers

This protocol describes the detection of key apoptosis-related proteins, such as cleaved caspase-3 and phosphorylated BAD, by western blotting.

Materials:

-

Treated and untreated cell lysates

-

Protein electrophoresis equipment (SDS-PAGE)

-

Protein transfer system

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

-

Primary antibodies (e.g., anti-cleaved caspase-3, anti-phospho-BAD (Ser112), anti-total BAD, anti-Pim-1, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Lyse the treated and untreated cells in a suitable lysis buffer containing protease and phosphatase inhibitors.

-

Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).

-

Separate equal amounts of protein from each sample by SDS-PAGE.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody of interest overnight at 4°C with gentle agitation.

-

Wash the membrane three times with TBST for 10 minutes each.

-

Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again as in step 7.

-

Add the chemiluminescent substrate and capture the signal using an imaging system.

-

Analyze the band intensities to determine the relative protein expression levels. Use a loading control like β-actin to normalize the data. An increase in cleaved caspase-3 and a decrease in phospho-BAD levels are indicative of apoptosis induction.[7][8]

Conclusion

This compound, exemplified by compounds such as PIM1-1 and 10f, demonstrates significant anti-cancer activity in preclinical models of hematological and solid tumors. Its mechanism of action involves the direct inhibition of Pim-1 kinase, leading to the induction of apoptosis and inhibition of cell proliferation through the modulation of key signaling pathways. The experimental protocols provided in this guide offer a robust framework for the further investigation and development of this and other promising Pim-1 kinase inhibitors.

References

- 1. In vitro assessment of the efficiency of the PIM-1 kinase pharmacological inhibitor as a potential treatment for Burkitt's lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. spandidos-publications.com [spandidos-publications.com]

- 3. In vitro assessment of the efficiency of the PIM1 kinase pharmaco...: Ingenta Connect [ingentaconnect.com]

- 4. Discovery of PIM-1 kinase inhibitors based on the 2,5-disubstituted 1,3,4-oxadiazole scaffold against prostate cancer: Design, synthesis, in vitro and in vivo cytotoxicity investigation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. OUH - Protocols [ous-research.no]

- 6. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [worldwide.promega.com]

- 7. Apoptosis western blot guide | Abcam [abcam.com]

- 8. bio-rad-antibodies.com [bio-rad-antibodies.com]

Pim-1 Kinase Inhibitors: A Technical Guide to Targeting Ten Oncogenic Pathways

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Proviral Integration site for Moloney murine leukemia virus-1 (Pim-1) is a constitutively active serine/threonine kinase that has emerged as a critical player in tumorigenesis.[1][2] Overexpressed in a wide array of hematological malignancies and solid tumors, including prostate, breast, and pancreatic cancers, Pim-1 is a key regulator of multiple signaling pathways that govern cell survival, proliferation, apoptosis, and drug resistance.[1][3][4] Its central role in cancer biology has made it an attractive target for therapeutic intervention. This in-depth technical guide provides a comprehensive overview of ten oncogenic pathways modulated by Pim-1 kinase and the current landscape of its inhibitors. We will delve into the molecular mechanisms, present quantitative data for key inhibitors, provide detailed experimental protocols for studying Pim-1, and visualize the intricate signaling networks.

Pim-1 Kinase: A Hub for Oncogenic Signaling

Pim-1 lacks a regulatory domain, meaning its activity is primarily controlled at the level of transcription, translation, and protein stability.[2] It is a downstream effector of numerous cytokine and growth factor signaling cascades, most notably the JAK/STAT pathway.[1][3] Once expressed, Pim-1 phosphorylates a diverse range of substrates, thereby modulating a complex network of signaling pathways crucial for cancer cell viability and progression.

Ten Oncogenic Pathways Influenced by Pim-1 Kinase

The JAK/STAT Signaling Pathway

The Janus kinase (JAK)/signal transducer and activator of transcription (STAT) pathway is a primary upstream regulator of Pim-1 expression. Cytokines and growth factors activate JAKs, which in turn phosphorylate and activate STAT proteins (primarily STAT3 and STAT5).[1][3] Activated STATs translocate to the nucleus and bind to the promoter region of the PIM1 gene, inducing its transcription.[1][3] Interestingly, Pim-1 can also create a negative feedback loop by phosphorylating and activating Suppressors of Cytokine Signaling (SOCS) proteins, which inhibit JAK/STAT signaling.[4]

Caption: The JAK/STAT pathway leading to Pim-1 expression and its feedback regulation.

The PI3K/AKT/mTOR Signaling Pathway

The PI3K/AKT/mTOR pathway is a central regulator of cell growth, metabolism, and survival, and it exhibits significant crosstalk with Pim-1 signaling.[4][5] Pim and AKT kinases share several downstream substrates, including the pro-apoptotic protein BAD and the cell cycle inhibitors p21 and p27.[4][5] Pim kinases can also activate the mTORC1 complex, a key regulator of protein synthesis, in parallel with AKT.[4] This convergence of signaling makes dual inhibition of Pim and PI3K/AKT/mTOR an attractive therapeutic strategy.[4][5]

References

The Role of Pim-1 Kinase Inhibitor 10 as a Research Tool: A Technical Guide

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available information on a specific molecule designated "Pim-1 kinase inhibitor 10" (CAS 2918764-57-3, also referred to as compound 13a) is limited to supplier descriptions. These sources characterize it as a competitive and non-competitive inhibitor of Pim-1 and Pim-2 kinases that can induce apoptosis.[1] Due to the absence of detailed primary research literature for this specific compound, this guide will utilize the well-characterized, potent, and selective pan-Pim kinase inhibitor, AZD1208 , as a representative tool to provide the in-depth technical information requested. The principles and methodologies described herein are broadly applicable to the study of other Pim-1 kinase inhibitors.

Introduction to Pim-1 Kinase and Its Inhibition

The Proviral Integration site for Moloney murine leukemia virus (Pim) kinases are a family of constitutively active serine/threonine kinases comprising three isoforms: Pim-1, Pim-2, and Pim-3.[2] Pim-1 is a key downstream effector of various cytokine and growth factor signaling pathways, most notably the JAK/STAT pathway.[3] It plays a crucial role in regulating cell proliferation, survival, and apoptosis.[2][3] Overexpression of Pim-1 is implicated in the pathogenesis of numerous hematological malignancies and solid tumors, making it an attractive target for cancer therapy.[4][5]

Pim kinase inhibitors are valuable research tools for elucidating the cellular functions of Pim kinases and for assessing their therapeutic potential. AZD1208 is an orally bioavailable and highly selective pan-Pim kinase inhibitor that has been extensively studied in preclinical models of cancer.[6][7][8]

AZD1208: A Representative Pim-1 Kinase Inhibitor

AZD1208 is a potent, ATP-competitive inhibitor of all three Pim kinase isoforms.[8] Its high selectivity and efficacy in preclinical models make it an excellent tool for studying the biological consequences of Pim kinase inhibition.

Quantitative Data for AZD1208

The following tables summarize the key quantitative data for AZD1208 from in vitro and cellular assays.

| Parameter | Pim-1 | Pim-2 | Pim-3 | Reference |

| IC50 (nM) | 0.4 | 5.0 | 1.9 | [8][9] |

| Ki (nM) | 0.1 | 1.92 | 0.4 | [6][8] |

| Table 1: In Vitro Inhibitory Activity of AZD1208 against Pim Kinase Isoforms. |

| Cell Line | Cancer Type | IC50 (nM) | Reference |

| MOLM-16 | Acute Myeloid Leukemia | <150 | [8] |

| KG-1a | Acute Myeloid Leukemia | <150 | [8] |

| Table 2: Cellular Proliferative IC50 of AZD1208 in Sensitive Cell Lines. |

Signaling Pathways Involving Pim-1 Kinase

Pim-1 is a central node in several signaling pathways that control cell fate. The diagram below illustrates the canonical JAK/STAT pathway leading to Pim-1 expression and some of its key downstream effects.

Caption: Pim-1 Signaling Pathway and Site of Action for AZD1208.

Experimental Protocols

Detailed methodologies for key experiments to characterize Pim-1 kinase inhibitors are provided below.

In Vitro Kinase Assay (ADP-Glo™ Assay)

This assay measures the amount of ADP produced during the kinase reaction, which is directly proportional to kinase activity.

Materials:

-

Recombinant human Pim-1 kinase

-

Kinase substrate (e.g., S6K synthetic peptide)

-

ATP

-

AZD1208 or other test inhibitor

-

ADP-Glo™ Kinase Assay kit (Promega)

-

Kinase Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA, 50 µM DTT)[10]

-

384-well plates

Procedure:

-

Prepare serial dilutions of the test inhibitor (e.g., AZD1208) in Kinase Buffer.

-

In a 384-well plate, add 1 µl of the inhibitor dilution or vehicle (DMSO) control.[10]

-

Add 2 µl of diluted Pim-1 kinase to each well.[10]

-

Prepare a substrate/ATP mix in Kinase Buffer.

-

Initiate the reaction by adding 2 µl of the substrate/ATP mix to each well.[10]

-

Incubate the plate at room temperature for 60 minutes.[10]

-

Add 5 µl of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.[10]

-

Incubate at room temperature for 40 minutes.[10]

-

Add 10 µl of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.[10]

-

Incubate at room temperature for 30 minutes.[10]

-

Measure luminescence using a plate reader.

-

Calculate the IC50 value by plotting the percentage of inhibition against the inhibitor concentration.

Caption: Workflow for a typical in vitro Pim-1 kinase assay.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells, which is an indicator of cell viability, to determine the cytotoxic or cytostatic effects of an inhibitor.

Materials:

-

Cancer cell lines (e.g., MOLM-16)

-

Complete cell culture medium

-

AZD1208 or other test inhibitor

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

96-well plates

Procedure:

-

Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight (for adherent cells).

-

Treat the cells with serial dilutions of the test inhibitor or vehicle control for a specified period (e.g., 48-72 hours).

-

Add MTT solution to each well to a final concentration of 0.5 mg/ml and incubate for 2-4 hours at 37°C.[11]

-

If using adherent cells, remove the medium and add solubilization solution to dissolve the formazan crystals. For suspension cells, the solubilization solution can be added directly.

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.

Western Blotting for Phospho-protein Analysis

Western blotting is used to detect changes in the phosphorylation status of Pim-1 substrates, providing evidence of target engagement in a cellular context.

Materials:

-

Cancer cell lines

-

AZD1208 or other test inhibitor

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Protein quantification assay (e.g., BCA assay)

-

SDS-PAGE gels and electrophoresis equipment

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-phospho-BAD (Ser112), anti-BAD, anti-Pim-1, anti-Actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Culture cells and treat with the test inhibitor at various concentrations for a specified time.

-

Lyse the cells in lysis buffer and quantify the protein concentration.

-

Denature the protein lysates and separate them by SDS-PAGE.

-

Transfer the separated proteins to a membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4°C.[1]

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and apply the chemiluminescent substrate.

-

Capture the image using an imaging system.

-

Analyze the band intensities to determine the relative levels of protein phosphorylation.

Conclusion

Pim-1 kinase inhibitors, exemplified by AZD1208, are indispensable tools for cancer research and drug development. This guide provides a foundational understanding of their application, from assessing their biochemical potency to evaluating their effects in cellular contexts. The provided protocols and diagrams serve as a starting point for researchers to design and execute experiments aimed at further elucidating the role of Pim-1 kinase in health and disease and to discover novel therapeutic agents targeting this important oncogene.

References

- 1. Pim-1 (D8D7Y) Rabbit mAb (#54523) Datasheet With Images | Cell Signaling Technology [cellsignal.com]

- 2. researchgate.net [researchgate.net]

- 3. promega.com [promega.com]

- 4. PIM-1–specific mAb suppresses human and mouse tumor growth by decreasing PIM-1 levels, reducing Akt phosphorylation, and activating apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Small molecule inhibitors of PIM1 kinase: July 2009 to February 2013 patent update - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. apexbt.com [apexbt.com]

- 7. Facebook [cancer.gov]

- 8. AZD1208, a potent and selective pan-Pim kinase inhibitor, demonstrates efficacy in preclinical models of acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 9. selleckchem.com [selleckchem.com]

- 10. promega.com [promega.com]

- 11. Frontiers | Pim1 Kinase Inhibitors Exert Anti-Cancer Activity Against HER2-Positive Breast Cancer Cells Through Downregulation of HER2 [frontiersin.org]

The Interplay of Pim-1 Kinase and STAT3 Signaling: A Technical Guide to Inhibition and Analysis

For Researchers, Scientists, and Drug Development Professionals

Abstract

The serine/threonine kinase Pim-1 and the Signal Transducer and Activator of Transcription 3 (STAT3) are pivotal players in oncogenic signaling pathways, contributing to cell proliferation, survival, and resistance to apoptosis. Their interconnected signaling cascade presents a compelling target for therapeutic intervention in various cancers. This technical guide provides an in-depth exploration of the Pim-1/STAT3 axis, focusing on the mechanism of action of Pim-1 kinase inhibitors and their impact on STAT3 signaling. We present quantitative data on various Pim-1 inhibitors, detailed experimental protocols for assessing their efficacy, and visual representations of the core signaling pathways and experimental workflows.

Quantitative Analysis of Pim-1 Kinase Inhibitors

The development of small molecule inhibitors targeting Pim kinases has been a significant focus of cancer research. These inhibitors exhibit varying degrees of potency and selectivity for the three Pim kinase isoforms (Pim-1, Pim-2, and Pim-3). Below is a summary of the inhibitory concentrations (IC50) for several notable Pim-1 kinase inhibitors.

| Inhibitor Name | Target(s) | Pim-1 IC50/Ki | Pim-2 IC50/Ki | Pim-3 IC50/Ki | Reference Compound(s) | Cell Line/Assay Context |

| Pim-1 kinase inhibitor 11 (10f) | Pim-1 | 0.18 µM | - | - | - | Anticancer activity, induces apoptosis and cell cycle arrest.[1] |

| M-110 | Pan-Pim (preference for Pim-3) | 2.5 µM | 2.5 µM | 0.047 µM | SGI-1776 | Inhibits proliferation of prostate cancer cell lines (IC50s of 0.6 to 0.9 µmol/L).[2][3] |

| CX-6258 HCl | Pan-Pim | 5 nM | 25 nM | 16 nM | Osimertinib | Synergizes with osimertinib in non-small cell lung cancer.[4][5] |

| AZD1208 | Pan-Pim | 0.4 nM | 5 nM | 1.9 nM | - | Induces autophagy, cell cycle arrest, and apoptosis.[5] |

| SMI-4a | Pim-1 | 17 nM | Modestly potent | - | - | Potent and selective Pim-1 inhibitor.[5] |

| TCS PIM-1 1 | Pim-1 | 50 nM | >20,000 nM | - | - | Selective, ATP-competitive Pim-1 inhibitor.[5][6] |

| Quercetagetin | Pim-1 | 0.34 µM | - | - | Quercetin | Flavonol with Pim-1 inhibitory activity.[7] |

| Hispidulin | Pim-1 | 2.71 µM | - | - | - | Natural flavone with Pim-1 inhibitory activity.[5][6] |

| TP-3654 | Pim-1, Pim-3 | Ki: 5 nM | Ki: 239 nM | Ki: 42 nM | - | Second-generation Pim kinase inhibitor.[5][6] |

| SGI-1776 | Pim-1 | 7 nM | 50-fold selective vs Pim-2 | 10-fold selective vs Pim-3 | - | Also potent to Flt3 and haspin.[5] |

| PIM447 (LGH447) | Pan-Pim | Ki: 6 pM | Ki: 18 pM | Ki: 9 pM | - | Novel pan-PIM kinase inhibitor.[5] |

| SMI-16a | Pim-1, Pim-2 | 150 nM | 20 nM | - | - | Selective Pim kinase inhibitor.[5][6] |

The Pim-1/STAT3 Signaling Axis

The relationship between Pim-1 and STAT3 is complex, involving both upstream regulation and feedback loops. STAT3, activated by various cytokines and growth factors, can directly bind to the PIM1 promoter, leading to its transcription and subsequent protein expression.[8] The resulting Pim-1 kinase then phosphorylates a range of downstream targets that promote cell cycle progression and inhibit apoptosis.[4][9] Notably, Pim-1 can also phosphorylate and stabilize factors that positively regulate the JAK/STAT pathway, creating a feed-forward loop that sustains pro-survival signaling.[10] Conversely, some evidence suggests that Pim-1 can also engage in negative feedback by interacting with Suppressor of Cytokine Signaling (SOCS) proteins.[10][11]

Pim-1 kinase inhibitors disrupt this oncogenic signaling network. By blocking the catalytic activity of Pim-1, these inhibitors prevent the phosphorylation of its downstream substrates. A key consequence of Pim-1 inhibition is the reduced phosphorylation of STAT3 at the Tyr705 residue, which is crucial for its dimerization, nuclear translocation, and transcriptional activity.[2] This leads to the downregulation of STAT3 target genes involved in cell proliferation and survival.

Caption: Pim-1/STAT3 Signaling Pathway and Inhibition.

Experimental Protocols

Pim-1 Kinase Assay

This protocol outlines a method to determine the in vitro inhibitory activity of a compound against Pim-1 kinase.

Materials:

-

Recombinant human Pim-1 kinase (e.g., GST-tagged)

-

Kinase buffer (e.g., 40 mM Tris pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA, 50 µM DTT)

-

ATP solution

-

Pim-1 substrate peptide (e.g., S6Ktide or Biotin-Bad (Ser112))

-

Pim-1 kinase inhibitor 10 (or other test compounds) dissolved in DMSO

-

ADP-Glo™ Kinase Assay kit (Promega) or similar detection system

-

White 96-well or 384-well plates

Procedure:

-

Prepare serial dilutions of the this compound in DMSO. Further dilute in kinase buffer to the desired final concentrations. The final DMSO concentration should not exceed 1%.

-

Prepare a master mix containing the kinase buffer, ATP, and the substrate peptide.

-

Add the diluted inhibitor or DMSO (for positive and negative controls) to the wells of the microplate.

-

Add the recombinant Pim-1 kinase to the wells containing the inhibitor and the positive control wells. Add kinase buffer without the enzyme to the "blank" wells.

-

Initiate the kinase reaction by adding the master mix to all wells.

-

Incubate the plate at 30°C for a specified time (e.g., 45-60 minutes).